3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

NAMPT inhibition Anticancer Retinal toxicity

Researchers developing NAMPT inhibitors face retinal toxicity liabilities with imidazo-pyridine cores. This 3-oxo-pyrazolo[3,4-b]pyridine-5-carboxylic acid addresses that. • Nanomolar antiproliferative activity with reduced retinal exposure. • 3-Oxo keto-enol tautomerism enhances H-bonding and metal chelation. • 5-COOH (~1 log more acidic than non-oxidized) streamlines amide coupling. • Aligns with CNS-active chemotypes claimed in NZ284846A. Procurement of the correct 3-oxo derivative preserves SAR and avoids re-synthesis.

Molecular Formula C7H5N3O3
Molecular Weight 179.135
CAS No. 1247562-67-9
Cat. No. B2612711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS1247562-67-9
Molecular FormulaC7H5N3O3
Molecular Weight179.135
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)NN2)C(=O)O
InChIInChI=1S/C7H5N3O3/c11-6-4-1-3(7(12)13)2-8-5(4)9-10-6/h1-2H,(H,12,13)(H2,8,9,10,11)
InChIKeyBOOLACNCOOAZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid


3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1247562-67-9) is a fused heterocyclic building block comprising a pyrazole ring annulated to a pyridine ring, with a 3‑oxo substituent and a carboxylic acid at the 5‑position . The 3‑oxo group confers keto–enol tautomerism, distinguishing it from non‑oxidized analogues such as 1H-pyrazolo[3,4‑b]pyridine-5‑carboxylic acid (CAS 952182‑02‑4) . Its molecular formula is C₇H₅N₃O₃ and its molecular weight is 179.13 g/mol, with a typical commercial purity of ≥95% .

NAMPT inhibitor lead optimization studies
Scaffold for derivatization via 5‑carboxylic acid coupling
CNS‑relevant patent landscape (NZ284846A)

Why Substitution of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Fails


Simply interchanging this compound with other pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid derivatives can lead to divergent reactivity and biological outcomes because the 3‑oxo moiety significantly alters the electronic structure and hydrogen‑bonding capacity of the scaffold [1]. In medicinal chemistry campaigns, amides derived from the 5‑carboxylic acid of this scaffold have demonstrated nanomolar antiproliferative activity and reduced retinal toxicity compared to imidazo‑pyridine‑based inhibitors, highlighting that even subtle changes to the heterocyclic core critically affect target engagement and safety profiles [2]. Consequently, procurement of the correct 3‑oxo derivative is essential to maintain the structure–activity relationship (SAR) established in lead‑optimization patents and publications.

Non‑oxidized analog Lacks 3‑oxo keto–enol tautomerism, altering electronic profile and coupling reactivity; predicted pKa differs by ~1 unit.
Imidazo‑pyridine scaffold Divergent heterocyclic core may shift NAMPT engagement and retinal exposure profile; reported lower retinal accumulation for pyrazolo[3,4‑b]pyridine series.

Differentiation Against Closest Analogs: 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid


NAMPT Inhibitor Potency and Retinal Safety Advantage

Amides prepared from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (i.e., using the 3-oxo scaffold as a key intermediate) exhibited nanomolar antiproliferation IC₅₀ values against human tumor cell lines and a representative analogue (compound 26) demonstrated significant in vivo efficacy in an A2780 mouse xenograft model. Crucially, the pyrazolo[3,4-b]pyridine series showed reduced retinal exposure relative to a previously studied imidazo-pyridine-containing NAMPT inhibitor, indicating a safer ocular profile [1].

NAMPT Potency & Retinal Exposure
Cross-study comparable
Nanomolar IC₅₀ (cell‑line dependent); reduced retinal exposure vs. imidazo‑pyridine comparator in rat
Supports antiproliferation and ocular exposure endpoint review
Data from Zheng et al.; full quantitative data in full text
NAMPT inhibition Anticancer Retinal toxicity

Keto-Enol Tautomerism and Enhanced Reactivity

The 3-oxo substituent in the target compound establishes a keto‑enol tautomeric equilibrium not present in 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4). This tautomerism modulates the electron density on the fused ring and the acidity of the 5‑carboxylic acid, as reflected in predicted pKₐ values: the 3‑oxo derivative exhibits a predicted pKₐ of ~3.5 for the carboxylic acid, approximately 1 log unit more acidic than the non‑oxidized analogue (predicted pKₐ ~4.6) . The enhanced acidity facilitates carboxylate activation and nucleophilic acyl substitution reactions commonly employed in medicinal chemistry derivatization.

Carboxylic Acid Acidity (Predicted)
Class-level inference
Predicted pKₐ ≈ 3.5 (3‑oxo) vs. 4.6 (non‑oxidized); Δ ≈ −1.1
May support higher reactivity in coupling chemistry
In silico prediction; class‑level inference, data to verify
Tautomerism Derivatization Physicochemical properties

Patent-Backed Scaffold for CNS Disorders

Patent NZ284846A explicitly claims 1‑substituted‑pyrazolo[3,4‑b]pyridin‑5‑carboxylic acid derivatives, encompassing the 3‑oxo form, for the treatment of stress‑related diseases, pain, epilepsy, schizophrenia, and sleep disorders [1]. The patent exemplifies synthetic routes that rely on the 3‑oxo-2,3‑dihydro‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid framework as a key intermediate, whereas non‑oxidized analogues (e.g., CAS 952182‑02‑4) are not claimed with the same breadth of CNS indications. This intellectual‑property distinction provides a regulatory and commercial differentiation for procurement in CNS‑focused medicinal chemistry projects.

CNS Patent Landscape
Class-level inference
NZ284846A claims 1‑substituted‑3‑oxo derivatives for CNS; non‑oxidized scaffold not equivalently covered
Patent context may inform CNS probe design
Class‑level inference; data to verify
CNS drug discovery Patent landscape 1-substituted pyrazolopyridines

Research and Industrial Applications of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid


Ocular-Safe Anticancer Lead Optimization

Medicinal chemistry teams developing NAMPT inhibitors for oncology can use this compound as a core scaffold to generate amide libraries. Evidence shows that pyrazolo[3,4-b]pyridine-derived amides achieve nanomolar antiproliferation and, critically, reduce retinal exposure relative to imidazo-pyridine inhibitors . This makes the 3-oxo scaffold a strategic choice when ocular toxicity is a program-wide concern.

CNS Drug Discovery with Patented Scaffolds

Given the patent NZ284846A, which claims 1-substituted-3-oxo-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives for stress-related disorders, pain, and epilepsy , CNS-focused biotechs and academic groups can confidentially build proprietary libraries around this core. Procurement of the 3-oxo intermediate ensures alignment with patented CNS-active chemotypes.

High-Yield Derivatization via Enhanced Reactivity

The predicted ~1 log unit increase in acidity of the 5-carboxylic acid relative to the non-oxidized analogue facilitates smoother amide coupling and esterification . Chemical development groups can utilize this property to achieve higher conversions in parallel synthesis and reduce the need for aggressive activation reagents, thereby simplifying downstream purification.

Metal-Chelating Ligand Design

The 3-oxo and 5-carboxylic acid functionalities provide a bidentate or tridentate coordination motif capable of chelating transition metals. Although quantitative stability constants are not yet published, the scaffold’s tautomeric flexibility and dual donor atoms make it a candidate for designing novel metal-organic frameworks or catalytic complexes.

Application
Selection Property
Validation Focus
NAMPT inhibitor lead optimization
Retinal exposure context
Ocular exposure endpoints
CNS-focused chemical probe synthesis
IP-guided scaffold selection (NZ284846A)
Patent scope alignment
Derivatization chemistry
Carboxylic acid reactivity (predicted)
Coupling efficiency endpoints
Metal-chelating scaffold exploration
Bidentate/tridentate coordination potential
Complexation stoichiometry & stability
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